2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1092581-00-4
VCID: VC8370319
InChI: InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)9(15)7-11(8)17-5/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)F
Molecular Formula: C13H17BClFO3
Molecular Weight: 286.53 g/mol

2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1092581-00-4

Cat. No.: VC8370319

Molecular Formula: C13H17BClFO3

Molecular Weight: 286.53 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1092581-00-4

Specification

CAS No. 1092581-00-4
Molecular Formula C13H17BClFO3
Molecular Weight 286.53 g/mol
IUPAC Name 2-(4-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)9(15)7-11(8)17-5/h6-7H,1-5H3
Standard InChI Key JMZBYWPPHMGDQQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s molecular formula is C13H17BClFO3\text{C}_{13}\text{H}_{17}\text{BClFO}_3, with a molecular weight of 286.53 g/mol . Its structure comprises a dioxaborolane ring (a cyclic boronic ester) fused to a phenyl group substituted at the 4-chloro, 5-fluoro, and 2-methoxy positions (Figure 1). The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability by protecting the boron atom from hydrolysis, a common issue with boronic acids .

The spatial arrangement of substituents on the phenyl ring influences electronic effects: the electron-withdrawing chloro and fluoro groups contrast with the electron-donating methoxy group, creating a polarized aromatic system that modulates reactivity in cross-coupling reactions .

Physical Properties

Key physicochemical properties include:

PropertyValueSource
Boiling Point336.6 ± 32.0 °C (Predicted)
Density1.08 ± 0.1 g/cm³ (Predicted)
Storage Temperature2–8°C
AppearanceWhite to off-white crystalline solid

These properties underscore the compound’s suitability for laboratory handling and synthetic applications, where controlled conditions are essential to maintain stability.

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, general methods for analogous pinacol boronic esters involve:

  • Borylation of Aryl Halides: Transition metal-catalyzed borylation of 4-chloro-5-fluoro-2-methoxyphenyl halides using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of palladium or nickel catalysts .

  • Esterification of Boronic Acids: Reaction of the corresponding boronic acid with pinacol in anhydrous conditions, facilitated by acid catalysis or dehydrating agents .

Chemical Reactivity and Applications

Cross-Coupling Reactions

The compound’s primary application lies in Suzuki-Miyaura cross-coupling, where it acts as an aryl boron partner. For example:
Ar-B(pin)+Ar’XPd catalystAr-Ar’\text{Ar-B(pin)} + \text{Ar'}-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}
Here, Ar\text{Ar} represents the substituted phenyl group, and XX is a halide or triflate. The reaction typically proceeds in toluene or aqueous solvents with a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) .

Oxidation and Functionalization

Controlled oxidation with hydrogen peroxide converts the boronic ester to a phenol derivative, enabling further functionalization . Reduction with agents like lithium aluminum hydride (LiAlH4\text{LiAlH}_4) yields aryl boranes, though this pathway is less explored for this specific compound.

Comparative Analysis with Analogous Compounds

Structural Analogues

Compound NameKey DifferencesReactivity Profile
2-(3-Fluoro-2-methoxyphenyl)-dioxaborolaneLacks chloro substituentLower electrophilicity
4-Chloro-2-fluorophenylboronic acidFree boronic acid, no pinacolHigher hydrolysis susceptibility

The presence of both chloro and methoxy groups in 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-dioxaborolane enhances its stability and electronic versatility compared to analogues .

Applications in Medicinal Chemistry

Drug Intermediate Synthesis

The compound serves as a building block for kinase inhibitors and protease-targeting therapeutics. For instance, its incorporation into biaryl structures mimics natural product scaffolds, enabling drug candidates with improved bioavailability .

Materials Science

In polymer chemistry, it facilitates the synthesis of conjugated polymers for organic electronics, where precise aryl-aryl coupling is critical for optoelectronic properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator